molecular formula C4H6ClCuN2O3-2 B14523424 (2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper CAS No. 62792-90-9

(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper

Cat. No.: B14523424
CAS No.: 62792-90-9
M. Wt: 229.10 g/mol
InChI Key: PGDMTRSDMNPRBY-UHFFFAOYSA-L
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Description

(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper is a complex compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of copper coordinated with azanidylacetyl and carboxymethylazanide ligands, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper typically involves the reaction of copper salts with azanidylacetyl and carboxymethylazanide ligands under controlled conditions. One common method involves dissolving copper chloride in a solvent such as water or ethanol, followed by the addition of azanidylacetyl and carboxymethylazanide ligands. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species, often involving the copper center.

    Substitution: Ligand exchange reactions can occur, where the azanidylacetyl or carboxymethylazanide ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions typically involve the use of other ligands such as phosphines or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.

Scientific Research Applications

(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

    Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components such as proteins and DNA, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or disrupt bacterial cell membranes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: Another copper complex with acetate ligands, used in similar catalytic applications.

    Copper(II) sulfate: A widely used copper compound with applications in agriculture and industry.

    Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.

Uniqueness

(2-Azanidylacetyl)-(carboxymethyl)azanide;chlorocopper is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other copper complexes

Properties

CAS No.

62792-90-9

Molecular Formula

C4H6ClCuN2O3-2

Molecular Weight

229.10 g/mol

IUPAC Name

(2-azanidylacetyl)-(carboxymethyl)azanide;chlorocopper

InChI

InChI=1S/C4H7N2O3.ClH.Cu/c5-1-3(7)6-2-4(8)9;;/h5H,1-2H2,(H2,6,7,8,9);1H;/q-1;;+1/p-2

InChI Key

PGDMTRSDMNPRBY-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[N-]CC(=O)O)[NH-].Cl[Cu]

Origin of Product

United States

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